![molecular formula C18H22O2 B14322463 [1,1'-Biphenyl]-2,2'-diol, 3,3',5,5',6,6'-hexamethyl- CAS No. 110932-47-3](/img/structure/B14322463.png)
[1,1'-Biphenyl]-2,2'-diol, 3,3',5,5',6,6'-hexamethyl-
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Overview
Description
[1,1’-Biphenyl]-2,2’-diol, 3,3’,5,5’,6,6’-hexamethyl-: is an organic compound with the molecular formula C18H22O2. This compound is part of the biphenyl family, characterized by two benzene rings connected by a single bond. The presence of multiple methyl groups and hydroxyl groups makes it a unique and interesting compound for various scientific applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1,1’-Biphenyl]-2,2’-diol, 3,3’,5,5’,6,6’-hexamethyl- typically involves the methylation of biphenyl derivatives followed by hydroxylation. One common method includes the use of Friedel-Crafts alkylation to introduce methyl groups onto the biphenyl structure. This is followed by a hydroxylation reaction using reagents such as hydrogen peroxide or other oxidizing agents to introduce the hydroxyl groups .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as aluminum chloride or other Lewis acids are often employed to facilitate the methylation process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyl groups in [1,1’-Biphenyl]-2,2’-diol, 3,3’,5,5’,6,6’-hexamethyl- can undergo oxidation to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to remove the hydroxyl groups, leading to the formation of fully methylated biphenyl.
Substitution: The methyl groups can be substituted with other functional groups through various substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products:
Oxidation: Quinones and other oxidized biphenyl derivatives.
Reduction: Fully methylated biphenyl.
Substitution: Halogenated biphenyl derivatives.
Scientific Research Applications
Chemistry: In chemistry, [1,1’-Biphenyl]-2,2’-diol, 3,3’,5,5’,6,6’-hexamethyl- is used as a precursor for the synthesis of more complex organic molecules. Its unique structure allows for various functionalization reactions, making it a valuable intermediate in organic synthesis .
Biology: In biological research, this compound can be used as a model compound to study the effects of methylation and hydroxylation on biphenyl structures. It can also be used in the development of new drugs and pharmaceuticals .
Medicine: In medicine, derivatives of this compound may have potential therapeutic applications. The hydroxyl groups can be modified to enhance biological activity, making it a potential candidate for drug development .
Industry: In the industrial sector, [1,1’-Biphenyl]-2,2’-diol, 3,3’,5,5’,6,6’-hexamethyl- can be used in the production of polymers, resins, and other materials. Its unique properties make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of [1,1’-Biphenyl]-2,2’-diol, 3,3’,5,5’,6,6’-hexamethyl- involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with other molecules, influencing their reactivity and stability. The methyl groups can affect the compound’s hydrophobicity and overall molecular conformation .
Molecular Targets and Pathways:
Hydrogen Bonding: The hydroxyl groups can form hydrogen bonds with proteins, enzymes, and other biomolecules, affecting their function.
Hydrophobic Interactions: The methyl groups can interact with hydrophobic regions of biomolecules, influencing their activity and stability.
Comparison with Similar Compounds
- 2,2’-Dimethyl-[1,1’-Biphenyl]-4,4’-diol
- 4,4′-Dihydroxybiphenyl
- 3,3’-Biphenol
- 4,4′-Sulfonyldiphenol
- 2,2-Bis-(3,5-Dimethyl-4-Hydroxyphenyl)-Propane
- 4,4′-(Hexafluoroisopropylidene)diphenol
- Bis(4-chlorophenyl) sulfone
Uniqueness: What sets [1,1’-Biphenyl]-2,2’-diol, 3,3’,5,5’,6,6’-hexamethyl- apart from similar compounds is the presence of multiple methyl groups and hydroxyl groups. This unique combination of functional groups provides distinct chemical and physical properties, making it valuable for various applications in research and industry .
Biological Activity
The compound [1,1'-Biphenyl]-2,2'-diol, 3,3',5,5',6,6'-hexamethyl- is a biphenyl derivative characterized by multiple methyl groups that influence its chemical properties and biological activity. This article explores its biological activity, including its synthesis, potential applications, and relevant research findings.
- Molecular Formula : C24H34O2
- Molecular Weight : 366.54 g/mol
- Melting Point : 164-169 °C
- Structure : The compound features a biphenyl core with hydroxyl groups and multiple methyl substituents that enhance steric hindrance and stability.
Biological Activity Overview
The biological activity of this compound is primarily linked to its role as a ligand in catalytic processes and its potential antioxidant properties.
Antioxidant Properties
Research indicates that biphenyl diols can act as effective antioxidants due to their ability to donate hydrogen atoms and scavenge free radicals. The bulky methyl groups in [1,1'-Biphenyl]-2,2'-diol, 3,3',5,5',6,6'-hexamethyl- may enhance its stability and efficacy as an antioxidant in various applications .
Catalytic Applications
This compound has been utilized as a chiral ligand in asymmetric synthesis:
- Hydroformylation Reactions : It serves as a ligand for metal catalysts in hydroformylation processes, which are crucial for producing aldehydes from alkenes .
- Asymmetric Hydrogenation : Its application extends to asymmetric hydrogenation reactions where it aids in the formation of chiral products .
Case Study 1: Antioxidant Efficacy
A study published in the Journal of Organic Chemistry highlighted the antioxidant capabilities of similar biphenyl compounds. The research demonstrated that these compounds could effectively inhibit lipid peroxidation in biological membranes. The presence of multiple methyl groups was found to increase the steric bulk around the hydroxyl groups, enhancing their electron-donating ability .
Case Study 2: Catalytic Performance
In a comparative study on various biphenyl diols used as ligands for rhodium catalysts in hydroformylation reactions, it was observed that [1,1'-Biphenyl]-2,2'-diol, 3,3',5,5',6,6'-hexamethyl- exhibited superior enantioselectivity compared to less hindered ligands. This suggests that the steric hindrance provided by the hexamethyl substitution plays a critical role in optimizing catalytic performance .
Data Tables
Property | Value |
---|---|
Molecular Formula | C24H34O2 |
Molecular Weight | 366.54 g/mol |
Melting Point | 164-169 °C |
Antioxidant Activity | Effective in lipid peroxidation inhibition |
Catalytic Application | Hydroformylation |
Properties
CAS No. |
110932-47-3 |
---|---|
Molecular Formula |
C18H22O2 |
Molecular Weight |
270.4 g/mol |
IUPAC Name |
2-(2-hydroxy-3,5,6-trimethylphenyl)-3,4,6-trimethylphenol |
InChI |
InChI=1S/C18H22O2/c1-9-7-11(3)17(19)15(13(9)5)16-14(6)10(2)8-12(4)18(16)20/h7-8,19-20H,1-6H3 |
InChI Key |
FRQSVNHXKTZEJA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1C)C2=C(C(=CC(=C2O)C)C)C)O)C |
Origin of Product |
United States |
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